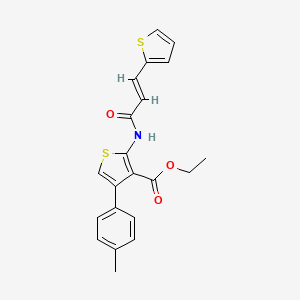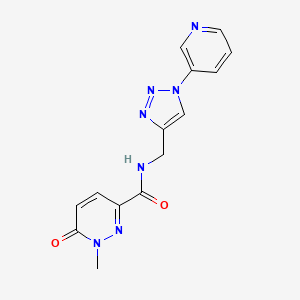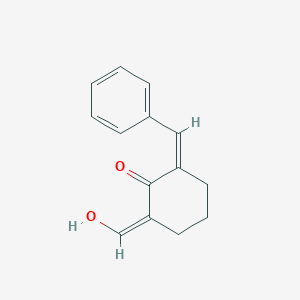![molecular formula C14H17NO B2375830 N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide CAS No. 2361642-80-8](/img/structure/B2375830.png)
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide, also known as PCEP, is a chemical compound that belongs to the class of arylcyclopropylamines. PCEP is a potent and selective inhibitor of the dopamine transporter (DAT), which is a protein responsible for the reuptake of dopamine from the synaptic cleft. The dopamine system is involved in various physiological processes, including reward, motivation, and movement control. Therefore, PCEP has been investigated for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide acts as a potent and selective inhibitor of the dopamine transporter (DAT). By inhibiting DAT, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide increases the concentration of dopamine in the synaptic cleft, which enhances dopaminergic neurotransmission. This increase in dopamine levels can lead to various physiological and behavioral effects, depending on the brain region and the receptor subtype involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide are mainly related to its ability to increase dopamine levels in the brain. Dopamine is a neurotransmitter that plays a critical role in various physiological processes, including reward, motivation, and movement control. Therefore, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide can affect these processes by altering dopamine levels in the brain. For example, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has been shown to increase locomotor activity and induce reward-related behavior in animals.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of DAT, which makes it a useful tool for investigating the role of the dopamine system in various physiological and pathological conditions. N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide is also relatively stable and easy to synthesize, which makes it a convenient compound to work with in the laboratory.
However, there are also some limitations to the use of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide in laboratory experiments. For example, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has a relatively short half-life, which means that its effects may be short-lived. Additionally, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide can be toxic at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide. One potential direction is to investigate the effects of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Another potential direction is to investigate the potential therapeutic uses of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide, such as in the treatment of drug addiction or Parkinson's disease. Finally, further research is needed to investigate the long-term effects of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide on brain function and behavior.
Synthesemethoden
The synthesis of N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide involves a multi-step process that starts with the reaction of 1-phenylcyclopropylamine with acrylonitrile to form 1-(1-phenylcyclopropyl)-2-cyanoethane. This intermediate is then reduced with sodium borohydride to yield 1-(1-phenylcyclopropyl)ethanol. Finally, the alcohol is reacted with propionyl chloride to form N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has been used in various scientific research studies to investigate the role of the dopamine system in different physiological and pathological conditions. For example, N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has been used to study the effects of dopamine transporter blockade on reward-related behavior in animals. N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide has also been used to investigate the role of the dopamine system in drug addiction and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[2-(1-phenylcyclopropyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-2-13(16)15-11-10-14(8-9-14)12-6-4-3-5-7-12/h2-7H,1,8-11H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMXXOLUQNKVKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1(CC1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)
![5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride](/img/structure/B2375749.png)
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate](/img/structure/B2375751.png)

![2-Chloro-N-[(3-methylimidazo[4,5-b]pyridin-2-yl)methyl]propanamide](/img/structure/B2375755.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2375757.png)

![N-(4-methoxybenzyl)-4-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2375760.png)
![3,5-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2375761.png)


![N-(cyanomethyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2375765.png)
![N-(4-methoxybenzyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2375768.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2375770.png)